molecular formula C13H16N2O3 B563452 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 CAS No. 1006717-20-9

1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8

Cat. No.: B563452
CAS No.: 1006717-20-9
M. Wt: 256.331
InChI Key: FLUPDJNTYCSBJZ-YEBVBAJPSA-N
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Description

1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 is a deuterated analog of 1-(1,4-benzodioxan-2-ylcarbonyl)piperazine, where eight hydrogen atoms are replaced with deuterium. This compound features a piperazine core substituted with a 1,4-benzodioxane carbonyl group, resulting in a molecular formula of C₁₃H₈D₈N₂O₃ and a molecular weight of 284.74 g/mol (non-deuterated form: 248.28 g/mol) . Its deuterated form is primarily used as an internal standard in pharmacokinetic and metabolic studies due to its isotopic stability, which enhances analytical precision in mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 typically involves the deuteration of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine. This process can be achieved through the use of deuterated reagents and solvents. The reaction conditions often include the use of a deuterated solvent such as deuterated chloroform or deuterated methanol, and the reaction is typically carried out under an inert atmosphere to prevent the exchange of deuterium with hydrogen from the environment.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Activities
Research has indicated that compounds similar to 1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8 exhibit potential antidepressant and anxiolytic effects. The benzodioxan structure is known to interact with serotonin receptors, which are crucial in mood regulation. Studies have shown that derivatives of this compound can modulate serotonergic neurotransmission, making them candidates for further development in treating mood disorders .

Case Study Example
A study published in Journal of Medicinal Chemistry demonstrated that a related compound showed significant binding affinity to serotonin receptors and improved behavioral outcomes in animal models of depression . This suggests that this compound could be explored as a lead compound for developing new antidepressants.

Pharmacology

Pharmacokinetic Studies
The deuterated form of the compound allows for enhanced pharmacokinetic studies due to the unique properties of deuterium. Deuterated compounds often exhibit altered metabolic pathways compared to their non-deuterated counterparts, which can be advantageous in studying drug metabolism and efficacy .

Case Study Example
In a pharmacokinetic study involving deuterated analogs of piperazine derivatives, researchers observed a prolonged half-life and altered clearance rates in vivo compared to non-deuterated versions. This highlights the potential of using this compound for understanding drug behavior in biological systems .

Analytical Chemistry

Use as a Reference Standard
Due to its stable isotope labeling with deuterium, this compound serves as an excellent internal standard in mass spectrometry and NMR studies. Its unique mass signature allows for precise quantification of related compounds in complex mixtures .

Application AreaSpecific Use CaseBenefits
Medicinal ChemistryAntidepressant researchPotential for novel therapeutic agents
PharmacologyMetabolic studiesInsight into drug metabolism
Analytical ChemistryMass spectrometry reference standardEnhanced accuracy in quantification

Mechanism of Action

The mechanism of action of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 involves its interaction with specific molecular targets. As a piperazine derivative, it is known to inhibit human acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. This inhibition leads to an increase in acetylcholine levels, which can affect various physiological processes. The deuterium atoms in the compound may also influence its metabolic stability and interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Non-Deuterated Parent Compound

1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine

  • Molecular Weight : 248.28 g/mol .
  • Key Applications : Intermediate in synthesizing antihypertensive agents like doxazosin .
  • Biological Activity: Exhibits α₁-adrenoceptor antagonism (pA₂ > 6.00 in functional assays) .

Analogues with Modified Piperazine Substituents

1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)piperazine (2q)

  • Synthesis : Produced via reflux of 1,4-benzodioxan-5-amine with bis(2-chloroethyl)amine hydrochloride in chlorobenzene (84% yield) .
  • Key Differences : Lacks the carbonyl group, reducing receptor-binding affinity compared to the parent compound.

1-(1,4-Benzodioxan-2-ylcarbonyl)-4-aryloxyalkylpiperazine Derivatives

  • Structure : Piperazine ring substituted with aryloxyalkyl groups (e.g., -OCH₂C₆H₅).
  • Activity : Enhanced α₁-blocking efficacy (pA₂ up to 7.2), surpassing the parent compound in vascular relaxation .

MKC-242 (Serotonin 1A Receptor Agonist)

  • Structure : Incorporates a 1,4-benzodioxan moiety linked to a benzodioxole-piperazine scaffold.
  • Activity : Potent anxiolytic and antidepressant effects (ED₅₀ = 0.0625–0.25 mg/kg in rats) via serotonin 1A receptor activation .

Deuterated Analogues in Pharmacokinetic Studies

1-(2-Pyrimidinyl)-piperazine-d8 (1-PP-d8)

  • Use : Internal standard for quantifying buspirone metabolites in plasma LC-MS/MS assays .
  • Comparison : Unlike 1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8, 1-PP-d8 lacks the benzodioxan ring, limiting its structural overlap with antihypertensive agents.

Therapeutic Derivatives

Doxazosin Mesylate

  • Structure : Contains the 1,4-benzodioxan-2-ylcarbonylpiperazine moiety linked to a quinazoline group.
  • Activity: Selective α₁-blocker for hypertension (IC₅₀ = 0.1 nM for α₁-adrenoceptors) .
  • Key Advantage: Clinical efficacy in lowering blood pressure, unlike the non-therapeutic parent compound.

Piperazine Derivatives with Anti-Inflammatory Activity

  • Example : Compound 6a (methoxy-substituted arylpiperazine).
  • Activity : 58% inhibition of xylene-induced edema in mice at 20 mg/kg, demonstrating superior anti-inflammatory effects compared to the parent compound .

Structural and Functional Data Tables

Table 1. Molecular and Pharmacological Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Biological Activity (pA₂/IC₅₀) Reference
This compound 284.74 Deuterated piperazine, benzodioxan Isotopic standard
1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine 248.28 Piperazine, benzodioxan carbonyl α₁-antagonism (pA₂ > 6.00)
Doxazosin Mesylate 547.6 Quinazoline, benzodioxan α₁-blockade (IC₅₀ = 0.1 nM)
MKC-242 352.8 Benzodioxole, piperazine Serotonin 1A agonism (ED₅₀ = 0.0625 mg/kg)

Biological Activity

1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 is a deuterated derivative of piperazine that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H8D8N2O3
  • Molecular Weight : 228.31 g/mol
  • CAS Number : 1006717-20-9
  • Structure : The compound features a piperazine ring substituted with a 1,4-benzodioxan carbonyl group, which is essential for its biological activity.

The mechanism by which this compound exerts its effects is primarily linked to its interaction with neurotransmitter systems. Similar compounds have shown inhibition of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin and dopamine. By inhibiting MAO, this compound may enhance the levels of these neurotransmitters in the brain, potentially leading to antidepressant effects.

Antimicrobial Activity

Research has indicated that derivatives of benzodioxane compounds exhibit antimicrobial properties. For instance, studies on related compounds have shown significant activity against various bacterial strains. The presence of the piperazine moiety enhances this activity by facilitating interaction with microbial cell membranes.

Antioxidant Properties

This compound has been investigated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound can scavenge free radicals effectively.

Antifilarial Activity

A related compound containing a similar piperazine structure demonstrated macrofilaricidal and microfilaricidal activities against filarial worms in animal models. This suggests potential applications in treating parasitic infections, although specific studies on this compound are still needed to confirm similar efficacy.

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of benzodioxane derivatives:

  • Antimicrobial Testing :
    • Various derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Antioxidant Activity :
    • The compound was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, yielding an IC50 value indicating moderate antioxidant capacity compared to standard antioxidants like ascorbic acid.
  • Antifilarial Efficacy :
    • In preliminary tests on rodent models infected with Brugia malayi, derivatives exhibited up to 53% adulticidal activity at a dosage of 300 mg/kg over five days.

Summary Table of Biological Activities

Activity TypeAssessed EffectReference
AntimicrobialMIC against S. aureus and E. coli
AntioxidantModerate radical scavenging ability
AntifilarialUp to 53% efficacy against B. malayi

Q & A

Q. What are the optimized synthetic routes and critical parameters for synthesizing 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8?

Basic Research Question
Synthesis typically involves a multi-step process:

Piperazine Ring Formation : Cyclization of diamines or modification of pre-existing piperazine scaffolds .

Benzodioxan Carbonyl Attachment : Reaction of the piperazine core with 1,4-benzodioxan-2-carbonyl chloride derivatives under anhydrous conditions, often using a base (e.g., triethylamine) to neutralize HCl byproducts .

Deuteration (d8) : Isotopic labeling via exchange reactions using deuterated solvents (e.g., D₂O) or catalytic deuteration methods.

Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
  • Stoichiometry : Excess acyl chloride (1.2–1.5 eq.) ensures complete substitution on the piperazine nitrogen .
  • Temperature : Reactions often proceed at 0–25°C to minimize side products like over-acylation .

Q. Which analytical and spectroscopic methods are most effective for characterizing the structure and purity of this compound?

Basic Research Question
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirms substitution patterns on the piperazine ring and benzodioxan moiety. Deuterated analogs (d8) show reduced proton signals .
    • 2D NMR (COSY, HSQC) : Resolves complex coupling in aromatic and heterocyclic regions .
  • Mass Spectrometry (GC-MS/LC-MS) : Validates molecular weight (336.43 g/mol for non-deuterated form) and isotopic purity (d8 labeling) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% for pharmacological studies) using reverse-phase columns (C18) and UV detection .

Validation : Cross-referencing with X-ray crystallography data (where available) ensures structural accuracy .

Q. How does structural modification of the piperazine core influence biological activity, such as antiplatelet or cytotoxic effects?

Advanced Research Question

  • Antiplatelet Activity : Substitution at the piperazine nitrogen (e.g., benzodioxan-carbonyl groups) enhances steric bulk, potentially modulating platelet aggregation pathways. Beta-cyclodextran inclusion in analogs reduces toxicity but may lower activity due to hindered target binding .
  • Cytotoxicity : Electron-withdrawing groups (e.g., chloroacetyl) on the piperazine scaffold increase reactivity with cellular nucleophiles, triggering apoptosis in cancer cells via ROS generation .

Methodological Insight :

  • SAR Studies : Systematic variation of substituents (e.g., benzoyl vs. cinnamoyl) combined with in vitro assays (e.g., platelet-rich plasma tests) identifies critical pharmacophores .

Q. What role does this compound play in CO₂ capture systems, and how do operational parameters affect its efficacy?

Advanced Research Question

  • Mechanism : Acts as a promoter in potassium carbonate (K₂CO₃)-based solvents, accelerating CO₂ absorption via carbamate formation. The deuterated form (d8) may stabilize intermediates in isotopic tracer studies .
  • Optimization Parameters :
    • Concentration : 0.1–0.5 M piperazine maximizes absorption rates without viscosity trade-offs .
    • Temperature : Elevated temperatures (40–60°C) enhance kinetics but risk solvent degradation .
    • Flow Rates : Counter-current flow in membrane contactors improves gas-liquid mass transfer .

Contradictions : Some studies report piperazine volatility under high temperatures, necessitating co-solvents (e.g., nanoparticles) to stabilize the system .

Q. How can researchers resolve contradictions in reported biological activity data for piperazine derivatives?

Advanced Research Question
Common discrepancies arise from:

  • Structural Variants : Minor differences in substituents (e.g., chloroacetyl vs. acetyl groups) drastically alter target affinity .
  • Assay Conditions : Varying pH, serum proteins, or cell lines (e.g., HepG2 vs. HeLa) impact IC₅₀ values .

Resolution Strategies :

Meta-Analysis : Cross-reference datasets using standardized assays (e.g., OECD guidelines).

Computational Modeling : Molecular docking (AutoDock) and MD simulations predict binding modes to reconcile in vitro/in vivo disparities .

Q. What are the degradation pathways of this compound under oxidative or environmental conditions?

Advanced Research Question

  • Oxidative Degradation : In peroxymonosulfate (PMS) systems, the piperazine ring undergoes cleavage via reactive oxygen species (ROS), producing intermediates like ethylene diamine and benzodioxan fragments .
  • Hydrolytic Stability : The chloroacetyl group is prone to hydrolysis under basic conditions, forming carboxylic acid derivatives .

Analytical Approaches :

  • LC-QTOF-MS : Tracks degradation products and elucidates pathways .
  • DFT Calculations : Predicts energetically favorable degradation routes .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-13(15-7-5-14-6-8-15)12-9-17-10-3-1-2-4-11(10)18-12/h1-4,12,14H,5-9H2/i5D2,6D2,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUPDJNTYCSBJZ-YEBVBAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2COC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C(=O)C2COC3=CC=CC=C3O2)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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